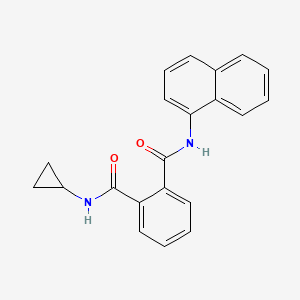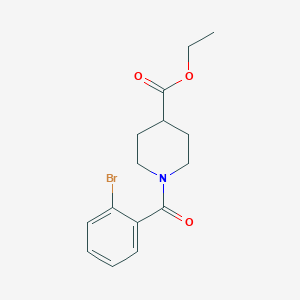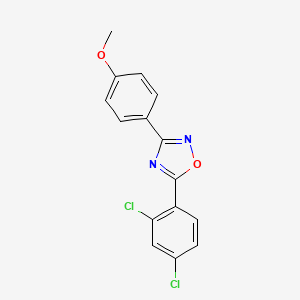![molecular formula C20H19ClN2O4 B5502778 5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1033348 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
Research indicates that similar compounds have been studied for their antitumor properties. For instance, the interaction of related compounds in cold methanol or ethanol has shown potential as a prodrug for treating L-1210 and P388 leukemia, suggesting possible applications in cancer treatment (Stevens et al., 1984).
Antiprotozoal Activity
Compounds with structural similarities have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Some derivatives, such as 2,5-bis(4-guanylphenyl)furans, have demonstrated significant activity against Trypanosoma rhodesiense in mice (Das & Boykin, 1977).
DNA Binding Affinity
The binding affinity of analogous compounds to DNA has been studied. One example is 2,5-bis(4-guanylphenyl)furan, which has been shown to bind more tightly to DNA sequences than its analogs, indicating potential for drug development targeting DNA interactions (Laughton et al., 1995).
Enzyme Inhibition
Related furan derivatives have been evaluated for their ability to inhibit enzymes like cyclooxygenase-2. Molecular docking studies have been conducted to understand the interaction of these molecules within the active site of the enzyme, providing insights for the development of COX-2 inhibitors (Al-Hourani et al., 2015).
Antimicrobial Activities
Certain furan derivatives have demonstrated antimicrobial activities. The synthesized compounds were found to have significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Synthesis of Bioactive Compounds
The compound's structure is conducive to synthesizing bioactive compounds, as seen in research exploring the synthesis of potentially bioactive compounds from related furan derivatives (Hafez et al., 2001).
Fungicidal Activities
Research has explored the synthesis of furan derivatives for potential use as new plant fungicides. Some derivatives exhibited broad-spectrum fungicidal activity, indicating their application in agriculture (Kim et al., 1994).
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-12-8-14(27-23-12)9-13-10-25-11-17(13)22-20(24)19-7-6-18(26-19)15-4-2-3-5-16(15)21/h2-8,13,17H,9-11H2,1H3,(H,22,24)/t13-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKXWSUGUKKARR-DYVFJYSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
